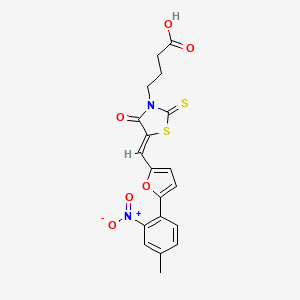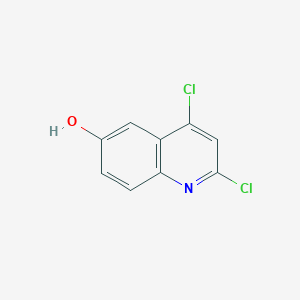
2,4-Dichloroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinolin-6-ol is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Anticancer Applications
Research has identified various quinoline derivatives as potent apoptosis inducers and anticancer agents. One study highlighted the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for anticancer therapy due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration, showing high efficacy in breast and other cancer models (Sirisoma et al., 2009). Another investigation into chloroquine, a related compound, revealed its role in sensitizing breast cancer cells to chemotherapy independent of autophagy, suggesting its potential utility in cancer treatment protocols (Maycotte et al., 2012).
Antiviral Effects
Chloroquine, a compound related to 2,4-Dichloroquinolin-6-ol, has been studied for its antiviral effects against various viruses, including HIV and coronaviruses. A comprehensive review detailed its direct antiviral effects and immunomodulatory properties, which may be applicable against a range of viral infections (Savarino et al., 2003).
Material Science Applications
In the realm of materials science, derivatives of this compound have been explored for their potential in organic electronics. For instance, the synthesis of quinoline-based heterocyclic compounds has been reported for applications in blue lighting, indicating the versatility of these compounds beyond biomedical applications (Kumar et al., 2015).
Antimicrobial Activity
Quinoline derivatives have also demonstrated promising antimicrobial properties. A study on 4-aminoquinoline analogues and their platinum(II) complexes showed significant antituberculosis and antileishmanial activities, underscoring the potential of quinoline compounds in combating infectious diseases (Carmo et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloroquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZTGDGXSNQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

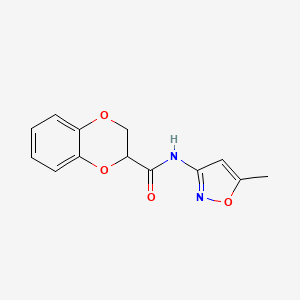

![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)

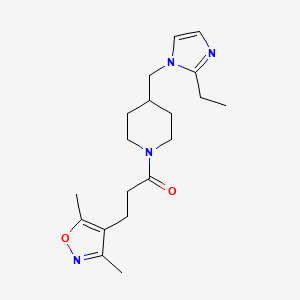

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)
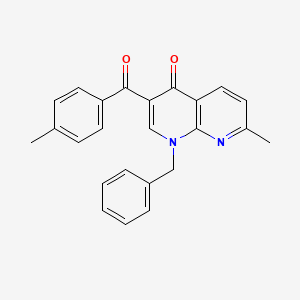
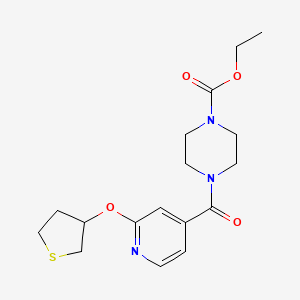
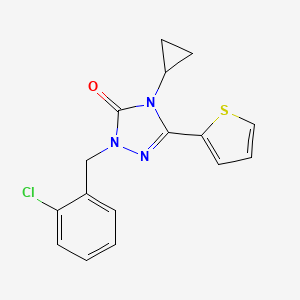

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
